(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
Brand Name: Vulcanchem
CAS No.: 100773-63-5
VCID: VC20754954
InChI: InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H
SMILES: CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-]
Molecular Formula: C20H28BrN3O
Molecular Weight: 406.4 g/mol

(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide

CAS No.: 100773-63-5

Cat. No.: VC20754954

Molecular Formula: C20H28BrN3O

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide - 100773-63-5

Specification

CAS No. 100773-63-5
Molecular Formula C20H28BrN3O
Molecular Weight 406.4 g/mol
IUPAC Name 2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide
Standard InChI InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H
Standard InChI Key FOIGSPSSZBCGFP-UHFFFAOYSA-N
SMILES CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-]
Canonical SMILES CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator